Propynylboronic acid MIDA ester
Overview
Description
Propynylboronic acid MIDA ester is a useful research compound. Its molecular formula is C8H10BNO4 and its molecular weight is 194.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymerization and Material Science
Toughening Polylactide : Jing and Hillmyer (2008) synthesized a derivative of lactide, which when polymerized, led to high molecular weight polymers with improved toughness. This indicates potential applications in enhancing the mechanical properties of polymeric materials (Jing & Hillmyer, 2008).
Boronated Polystyrene for Flame Retardancy : Wiącek et al. (2015) explored the use of boronated styrenes, including 6-methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione, as reactive flame retardants. Their study showed potential in reducing polystyrene flammability (Wiącek et al., 2015).
Medicinal Chemistry
- Study of Chemotherapeutic Agents : Sebastian et al. (2015) examined 6-Methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione for its potential as a chemotherapeutic agent using vibrational spectroscopic studies (Sebastian et al., 2015).
Crystallography and Molecular Structure
- Crystal Structure Analysis : The structural parameters of compounds similar to 6-Methyl-2-(prop-1-yn-1-yl)-1,3,6,2-dioxazaborocane-4,8-dione have been studied to understand their molecular architecture, as seen in the work by Sopková-de Oliveira Santos et al. (2004) and Zouitini et al. (2017) (Sopková-de Oliveira Santos et al., 2004), (Zouitini et al., 2017).
Chemical Synthesis and Reactions
- Catalytic Reactions for Derivative Formation : Bacchi et al. (2005) demonstrated the use of 4-Yn-1-ones for catalytic reactions under oxidative carbonylation conditions, producing various derivatives including those related to 6-Methyl-2-(prop-1-yn-1-yl)-1,3,6,2-dioxazaborocane-4,8-dione (Bacchi et al., 2005).
Mechanism of Action
The Suzuki-Miyaura cross-coupling reaction is a type of carbon-carbon bond forming reaction. It involves the coupling of an organoboron compound (like Propynylboronic acid MIDA ester) with an organic halide in the presence of a palladium catalyst . The reaction is mild and tolerant of many functional groups, making it a widely used method for forming carbon-carbon bonds .
Properties
IUPAC Name |
6-methyl-2-prop-1-ynyl-1,3,6,2-dioxazaborocane-4,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c1-3-4-9-13-7(11)5-10(2)6-8(12)14-9/h5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQENGIYROIWVHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C#CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673707 | |
Record name | 6-Methyl-2-(prop-1-yn-1-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1104637-55-9 | |
Record name | 6-Methyl-2-(prop-1-yn-1-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.